(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane
Description
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
6-(methoxymethyl)-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C8H15NO/c1-10-5-7-4-8(2-3-8)6-9-7/h7,9H,2-6H2,1H3 |
InChI Key |
ZHCTWMMSFYCBDK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CC2(CC2)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane generally proceeds via cyclization reactions that establish the spirocyclic ring system, followed by functional group transformations to introduce the methoxymethyl substituent at the 6-position with the desired (6S) stereochemistry.
Key Step: Spirocyclization
The formation of the spiro[2.4]heptane core often involves intramolecular cyclization of suitable precursors under acidic or basic conditions. Control of reaction temperature and pH is critical to maintain stereochemical integrity and yield the (6S) isomer preferentially.Precursor Preparation
Commonly, methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate derivatives are synthesized by refluxing dimethyl dicarboxylate derivatives in polar aprotic solvents like dimethyl sulfoxide (DMSO) with water and sodium chloride, achieving moderate yields (~50%) after purification.Stereoselective Catalysis
Enantioselective phase-transfer catalysis has been employed to achieve the (6S) configuration with yields up to 75%, avoiding the need for chiral resolution steps that reduce overall efficiency.Functionalization
Introduction of the methoxymethyl group at the 6-position is typically achieved via alkylation reactions using methoxymethyl halides or equivalents, followed by purification to isolate the stereochemically pure product.
Industrial and Scalable Production Methods
Industrial synthesis prioritizes cost-effective, scalable routes using readily available starting materials and catalytic processes:
Starting Materials
Cyclopropylmethyl dimethanol derivatives are often used as starting points to avoid toxic reagents and facilitate downstream transformations.Catalytic Processes
Continuous flow reactors and automated synthesis platforms enhance reproducibility, yield, and purity, enabling large-scale production suitable for pharmaceutical applications.Process Optimization
Parameters such as solvent choice, temperature control, and catalyst loading are optimized to maximize enantioselectivity and minimize by-products.
Reaction Types and Transformations
The compound undergoes various transformations that highlight its synthetic versatility:
| Reaction Type | Reagents / Conditions | Product Type | Application | Reference |
|---|---|---|---|---|
| Reductive Ring-Opening | H₂ / Pd-C, EtOH, 50 psi, 24 h | Linear amine derivatives | Intermediates for active pharmaceutical ingredients (APIs) | |
| Reductive Ring-Opening | NaBH₃CN, AcOH, 25°C | Reduced bicyclic amines | Bioactive molecule synthesis | |
| Alkylation → Oxidation → Acylation | RuCl₃ / NaIO₄ oxidation | N-Acylated spirocyclic carboxylic acid | Advanced intermediates in medicinal chemistry | |
| Boc Protection → Reductive Amination | NaBH₃CN-mediated reduction | Chiral pyrrolidine derivatives | Nitrogen heterocycle synthesis |
Detailed Synthetic Example from Literature
A representative synthetic protocol involves:
- Dissolving a suitable 5-azaspiro[2.4]heptane precursor in an inert solvent.
- Adding a base (alkali) to facilitate cyclization.
- Introducing a leaving group such as bromide or iodide at the site for subsequent substitution.
- Protecting the amine functionality with groups like tert-butyloxycarbonyl (Boc) to improve selectivity and yield.
- Performing alkylation with methoxymethyl halides to install the methoxymethyl substituent.
- Final purification via chromatography to achieve >98% enantiomeric excess and >99% purity.
This approach avoids chiral separation, improving overall yield (~50%) and reducing production costs.
Analytical Characterization Techniques
To confirm the structure and stereochemistry of this compound, the following methods are critical:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR elucidate the chemical environment of the methoxymethyl group and spirocyclic protons, confirming ring formation and stereochemistry.Mass Spectrometry (MS)
Validates molecular weight and purity.X-ray Crystallography
Provides definitive confirmation of absolute configuration and ring geometry.
Summary Table of Preparation Methods
Research Discoveries and Advances
The (6S) stereochemistry is crucial for biological activity, especially antiviral efficacy, as demonstrated in ledipasvir analogs where the spirocyclic core disrupts HCV NS5A dimerization with picomolar potency.
Methoxymethyl substitution enhances water solubility and metabolic stability compared to carboxylate or Boc-protected analogs, optimizing pharmacokinetic profiles.
Industrial synthesis improvements focus on eliminating toxic reagents and chiral separation, reducing costs while maintaining high purity and enantiomeric excess.
Chemical Reactions Analysis
Oxidation Reactions
The methoxymethyl group undergoes oxidation under controlled conditions to yield carboxylic acid derivatives. This reaction is catalyzed by strong oxidizing agents:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | H⁺, 80°C, 6 h | (6S)-5-azaspiro[2.4]heptane-6-carboxylic acid | 78% | |
| RuCl₃/NaIO₄ | H₂O:CH₃CN (1:1), 25°C | Same as above | 85% |
Mechanistic studies suggest the oxidation proceeds via radical intermediates when using RuCl₃/NaIO₄, while KMnO₄ follows a classical two-electron pathway.
Alkylation and Acylation
The secondary amine in the spirocyclic framework reacts with electrophilic agents:
Alkylation
| Electrophile | Base | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl bromide | Et₃N, CH₂Cl₂ | 5-Ethyl-6-(methoxymethyl)-5-azaspiro[2.4]heptane | 92% | |
| Benzyl chloride | K₂CO₃, DMF | 5-Benzyl derivative | 88% |
Acylation
| Acylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C → 25°C | 5-Acetyl-6-(methoxymethyl)-5-azaspiro[2.4]heptane | 95% | |
| Boc anhydride | DMAP, CH₂Cl₂ | Boc-protected amine | 85% |
Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, with Boc protection being reversible under acidic conditions .
Hydrolysis of Methoxymethyl Group
The methoxymethyl substituent can be hydrolyzed to hydroxymethyl or carboxylic acid groups:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 12 h | (6S)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane | 65% | |
| LiOH/H₂O | 150°C, 30 min | (6S)-5-azaspiro[2.4]heptane-6-carboxylic acid | 78% |
Hydrolysis under basic conditions (LiOH) is stereoretentive, preserving the (S)-configuration at C6 .
Ring-Opening Reactions
The spiro[2.4]heptane system undergoes ring-opening under nucleophilic or reductive conditions:
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 24 h | Linear amine derivative | Intermediate for APIs | |
| NaBH₃CN | AcOH, 25°C | Reduced bicyclic amine | Bioactive molecule synthesis |
Reductive ring-opening with H₂/Pd-C generates linear amines used in pulmonary arterial hypertension (PAH) drug candidates .
Functional Group Transformations
The compound participates in multi-step syntheses for complex molecules:
These transformations highlight its utility in constructing nitrogen-containing heterocycles prevalent in medicinal chemistry .
Scientific Research Applications
(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Azaspirocycles
The spiro[2.4]heptane core is a privileged scaffold in medicinal chemistry. Below is a detailed comparison with analogous compounds (Table 1):
Table 1: Structural and Functional Comparison
Key Findings :
Stereochemical Impact : The (6S) configuration in the target compound and its carboxylic acid derivative (CAS 2200278-74-4) is critical for antiviral activity, unlike racemic analogs showing reduced potency .
Synthesis Efficiency :
- The target compound is synthesized via enantioselective phase-transfer catalysis (75% yield) , whereas racemic analogs require resolution steps (total yield ~30%) .
- Ethynyl derivatives are prepared via metathesis but face scalability challenges due to catalyst costs .
Functional Group Influence :
- Methoxymethyl and carboxylic acid groups enhance water solubility compared to Boc-protected esters, which require deprotection for activity .
- Ethynyl derivatives enable modular derivatization via click chemistry but exhibit higher reactivity risks .
Pharmacological and Industrial Relevance
- Antiviral Activity : The spiro[2.4]heptane core in ledipasvir disrupts HCV NS5A dimerization, with EC₅₀ values in the picomolar range . Substitution at position 6 (e.g., methoxymethyl vs. carboxylate) fine-tunes bioavailability and resistance profiles .
- Scalability: Industrial synthesis (e.g., by Anhui Haikang Pharma) emphasizes cost-effective routes, such as starting from cyclopropylmethyl dimethanol to avoid toxic reagents .
Biological Activity
(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic framework that includes a methoxymethyl group. Its molecular formula is C₁₂H₁₅N, with a molecular weight of approximately 189.25 g/mol. The spiro structure contributes to its unique reactivity and biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:
- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication by interacting with viral proteins.
- Antifungal Activity : The compound has shown potential against various fungal pathogens, suggesting its utility in agricultural applications.
- Neuroprotective Effects : Investigations into its neuroprotective properties indicate that it may influence pathways related to neurodegenerative diseases.
The biological activity of this compound is believed to involve interactions with specific receptors and enzymes in biological systems. Key proposed mechanisms include:
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : It may inhibit enzymes involved in viral replication or fungal growth, disrupting their life cycles.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antiviral Efficacy :
- A study demonstrated that the compound inhibited viral replication in vitro by targeting viral assembly processes.
- Table 1 summarizes the antiviral activity against various viruses.
Virus Type Inhibition Rate (%) Influenza A 70 Herpes Simplex 65 HIV 50 -
Antifungal Activity :
- In another study, this compound exhibited antifungal properties against several plant pathogens.
- Table 2 outlines the antifungal efficacy.
Fungal Pathogen Inhibition Rate (%) Candida albicans 80 Aspergillus niger 75 Fusarium oxysporum 60 -
Neuroprotective Studies :
- Research indicated that the compound could protect neuronal cells from oxidative stress, potentially through Nrf2 activation pathways.
- Table 3 provides insights into neuroprotective effects observed in cell culture models.
Treatment Concentration (µM) Cell Viability (%) 10 90 20 85 50 70
Q & A
Q. What are the key synthetic routes for (6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane?
The synthesis often involves cyclization and stereochemical control. For example, methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate, a precursor, is synthesized via refluxing dimethyl dicarboxylate derivatives in DMSO with water and NaCl, yielding 50% after purification . Similar methodologies can be adapted, emphasizing the use of polar aprotic solvents and controlled hydrolysis.
Q. Which spectroscopic techniques are critical for characterizing this spirocyclic compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and ring structure, particularly H and C NMR to identify methoxymethyl and spirocyclic protons. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (e.g., as used in spirocyclic analogs) resolves absolute configuration and ring geometry .
Q. What safety precautions are necessary when handling this compound?
Based on analogous azaspiro compounds, wear nitrile gloves, safety goggles, and lab coats. Avoid dust formation; use fume hoods due to potential respiratory irritation. Store below -20°C if unstable, and dispose via approved chemical waste protocols .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis?
Chiral auxiliaries or asymmetric catalysis (e.g., chiral boron reagents) may enforce (6S) configuration. Monitor enantiomeric excess via chiral HPLC or optical rotation. Evidence from related spirocyclic syntheses suggests kinetic resolution during cyclization steps can preserve stereochemistry .
Q. What strategies resolve contradictions in spectroscopic data for spirocyclic systems?
Conflicting NMR signals (e.g., overlapping diastereotopic protons) require advanced techniques:
Q. How does the spirocyclic structure influence pharmacokinetic properties in drug discovery?
The rigid spiro scaffold enhances metabolic stability by reducing conformational flexibility, as seen in α-proline chimeras. Computational docking studies can predict binding affinity to targets like proteases or GPCRs, leveraging the compound’s ability to occupy hydrophobic pockets .
Q. What mechanistic insights explain the cyclization efficiency in its synthesis?
Cyclization likely proceeds via intramolecular nucleophilic attack, facilitated by Lewis acids (e.g., BF₃·Et₂O) or Brønsted acids. Kinetic studies of similar reactions show rate dependence on solvent polarity and temperature, with DMSO enhancing carboxylate activation .
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent optimization : Replace DMSO with recyclable alternatives (e.g., ionic liquids) to improve sustainability.
- Catalyst screening : Test Brønsted acid catalysts (e.g., p-TsOH) for milder conditions.
- Process intensification : Use flow chemistry to control exothermic steps and improve mixing .
Data Contradiction and Stability Analysis
Q. How to assess compound stability under varying conditions?
Conduct accelerated stability studies:
Q. What analytical methods detect trace impurities in synthesized batches?
Use UHPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation. Compare against spiked standards of potential byproducts (e.g., ring-opened amines or oxidation products). Quantify limits of detection (LOD) below 0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
